4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one
Description
4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one is a spirocyclic compound featuring a sulfur atom (thia), two nitrogen atoms (diaza), and a methyl substituent within a [4.4] ring system.
Properties
CAS No. |
1432678-76-6 |
|---|---|
Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
4-methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C7H12N2OS/c1-9-6(10)4-11-7(9)2-3-8-5-7/h8H,2-5H2,1H3 |
InChI Key |
RWOPZARWVINHRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CSC12CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one typically involves the interaction between a quinoline derivative and thioglycolic acid. This reaction is catalyzed by thioglycolic acid and proceeds through a Schiff base intermediate. The reaction conditions are mild, and the yields are generally high, ranging from 67% to 79% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above can be scaled up for industrial purposes. The use of readily available starting materials and mild reaction conditions makes this process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecular architectures through various reactions such as oxidation, reduction, and substitution. The compound's structure allows for versatile reactivity, making it suitable for synthesizing derivatives with potential applications in pharmaceuticals and materials science.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Sulfoxides, sulfones |
| Reduction | Lithium aluminum hydride, sodium borohydride | Thiols, amines |
| Substitution | Amines, thiols (under basic conditions) | Various substituted derivatives |
Biological Applications
Enzyme Inhibition
Research indicates that this compound may function as an enzyme inhibitor. It has shown potential in inhibiting specific targets such as the epidermal growth factor receptor (EGFR) and BRAF V600E. These targets are significant in cancer therapy due to their roles in cellular proliferation and survival.
Antiproliferative Properties
The compound has been explored for its antiproliferative effects against various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells by disrupting signaling pathways associated with tumor growth.
Medicinal Chemistry
Mechanism of Action
The mechanism of action of 4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and BRAF V600E, which are important targets in cancer therapy. The compound binds to these receptors, inhibiting their activity and leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Spiro[4.4] Systems
Compound 6d : 4-((6-Methoxy-2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.4]nonan-3-one
- Key Differences: Substituent: Contains a methoxyquinolinyl amino group instead of a methyl group. Physical Properties: Higher melting point (236–238°C) due to aromatic substitution enhancing crystallinity. Synthesis: Prepared via Schiff base chemistry, highlighting its role in bioactive molecule design .
L2 : 1-Thia-4-(2'-carboxyphenyl)azaspiro[4.4]nonan-3-one
- Key Differences :
Heteroatom Modifications
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
- Key Differences :
1,7-Dithia-4-azaspiro[4.4]nonan-3-one 7,7-dioxide
Ring Expansion and Functionalization
Compound 14 : 4-(4-Fluorophenyl)-N-(5-(2,3,4,6-tetra-O-acetyl-D-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-imine
Structural Analogues with Diazaspiro Systems
7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Routes : Many analogues are synthesized via Schiff base reactions (e.g., compound 6d) or heterocyclization (e.g., L2), emphasizing the versatility of spirocyclic frameworks .
- Biological Activity : Fluorophenyl and thiadiazole derivatives (e.g., compound 14) show promise in anticancer research due to enzyme inhibition and cell penetration .
- Physicochemical Tuning : Substituents like benzyl or carboxyphenyl groups modulate lipophilicity and solubility, critical for drug delivery .
Biological Activity
4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one (CAS No. 1432678-76-6) is a spiro compound characterized by a unique structural combination of sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its antiproliferative properties against cancer cells.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 172.25 g/mol. Its structural uniqueness arises from the presence of both sulfur and nitrogen in a spiro configuration, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1432678-76-6 |
| Molecular Formula | C7H12N2OS |
| Molecular Weight | 172.25 g/mol |
| IUPAC Name | This compound |
| SMILES | CN1C(=O)CSC12CCNC2 |
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific receptors involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and BRAF V600E mutations. These interactions lead to the suppression of cancer cell proliferation, making it a candidate for further development in cancer therapeutics .
Antiproliferative Effects
In vitro studies have demonstrated that this compound possesses significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit EGFR with an IC50 value of approximately 78 nM, indicating strong potential as an anticancer agent .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit certain enzymes that are crucial in metabolic pathways associated with cancer and other diseases. The presence of the sulfur atom in its structure may enhance its reactivity and interaction with biological targets .
Case Studies and Research Findings
Several studies have explored the biological activity of similar spiro compounds, providing insights into the potential therapeutic applications of this compound:
- Inhibition of Osteoclast Activity : A related study highlighted compounds from the diazaspiro series that effectively inhibited osteoclast activity without affecting osteoblast function, suggesting potential applications in treating osteoporosis .
- Anticancer Properties : A comparative analysis indicated that derivatives of spiro compounds exhibited varying degrees of antiproliferative effects against different cancer cell lines, reinforcing the need for further exploration into the structure-activity relationship (SAR) for optimizing efficacy .
- Synthetic Pathways : The synthesis of this compound typically involves mild reaction conditions with high yields (67%-79%) using readily available starting materials, which supports its feasibility for large-scale production in pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
